1-(4-isopropylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-isopropylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
1H-1,2,3-triazole-4-carboxamides, including compounds similar to the one , have been identified as potential antimicrobial agents. In a study by Pokhodylo et al. (2021), various 1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated for their antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacterial strains and fungal strains. Some compounds demonstrated selective action and minimal impact on human cell viability, suggesting potential for targeted antimicrobial applications (Pokhodylo et al., 2021).
Antitubercular Activity
Amaroju et al. (2017) explored the use of 1H-1,2,3-triazole derivatives in combating tuberculosis. They synthesized compounds and tested them for in vitro antitubercular activity against Mycobacterium tuberculosis. Some of these compounds showed promising activity, highlighting the potential of 1H-1,2,3-triazole derivatives in developing new antitubercular agents (Amaroju et al., 2017).
Synthesis and Structural Analysis
Research by Shen et al. (2013) involved the synthesis of new 1H-1,2,3-triazole-4-carboxamides and their structural characterization. This research contributes to the understanding of the molecular structure and potential applications of these compounds (Shen et al., 2013).
Energetic Material Research
The study of nitrogen-rich compounds like 1H-1,2,3-triazole derivatives is significant in the field of energetic materials. Qin et al. (2016) synthesized 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and analyzed its thermal stability and energetic properties. Such research expands the understanding of these compounds in applications like propellants or explosives (Qin et al., 2016).
Combinatorial Chemistry Applications
1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides have been synthesized using a one-pot system for combinatorial chemistry applications, as detailed by Pokhodylo et al. (2009). This demonstrates the utility of these compounds in the rapid generation of diverse molecular libraries for drug discovery and other chemical investigations (Pokhodylo et al., 2009).
Properties
IUPAC Name |
[4-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)15-4-8-17(9-5-15)25-14(3)19(23-24-25)20(26)22-16-6-10-18(11-7-16)27-12-21/h4-11,13H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLYBOOUTVSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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